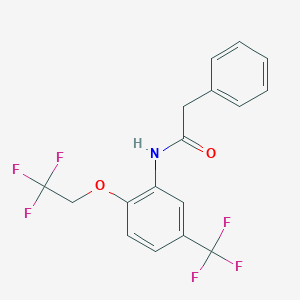
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as BFM-3, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of drug discovery. BFM-3 belongs to the family of sulfonamide compounds and is known to exhibit a wide range of biological activities.
Mécanisme D'action
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide exhibits its biological activity by binding to the active site of enzymes and inhibiting their activity. For example, this compound binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, this compound inhibits the activity of histone deacetylase by binding to its active site. This compound also exhibits anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. Moreover, this compound exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, this compound also has some limitations. It is a relatively new compound, and its biological activity is not fully understood. Moreover, this compound has not been extensively studied in vivo, and its toxicity profile is not well-established.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide. One direction is to study its potential application in the treatment of Alzheimer's disease. Another direction is to study its potential application in the treatment of inflammatory diseases. Moreover, future research can focus on studying the toxicity profile of this compound and its potential side effects. Furthermore, research can focus on developing more potent derivatives of this compound with improved biological activity. Overall, this compound has significant potential for application in drug discovery, and further research is needed to fully understand its biological activity and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide involves the reaction of 4-bromophenylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been extensively studied for its potential application in drug discovery. It has been shown to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, matrix metalloproteinase, and histone deacetylase. This compound has also been found to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Moreover, this compound has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Propriétés
Formule moléculaire |
C13H11BrFNO2S |
|---|---|
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-11-4-2-10(14)3-5-11/h2-8,16H,1H3 |
Clé InChI |
ANKGCFBRZSFTPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
